3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol
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Overview
Description
Tolfenamic acid is a fenamate and is made up of a monocarboxylate diphenylamine nucleus . It is a non-steroidal anti-inflammatory drug (NSAID) that is used specifically for relieving the pain of migraine. It also shows anticancer activity .
Molecular Structure Analysis
The molecular structure of Tolfenamic acid is represented by the empirical formula C14H12ClNO2 and has a molecular weight of 261.70 .Chemical Reactions Analysis
Tolfenamic acid is involved in the inhibition of prostaglandin synthesis . It also plays a role in apoptosis of head and neck cancer cells .Physical And Chemical Properties Analysis
Tolfenamic acid is a powder that is soluble in ethanol . The solubility in ethanol is 50 mg/mL, and the solution appears clear and greenish-yellow .Scientific Research Applications
Urease Inhibition
Urease is an enzyme responsible for several health issues, including kidney stone formation, hepatic coma, and peptic ulcers. Researchers have focused on developing efficient urease inhibitors. In this context, the synthesized compound 3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol has shown promise. Specifically, a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids (compounds 4a–j) were evaluated for their anti-urease activity. Among them, derivative 4i emerged as the most effective inhibitor, with an inhibitory activity IC50 in the range of 0.0019 to 0.0532 μM, compared to the standard thiourea (IC50 = 4.7455 μM) .
Thiazole Synthesis
The compound 3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol has been utilized in thiazole synthesis. For instance, it was involved in the reaction with 4-fluorophenacyl bromide to yield a novel compound: N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-chloro-2-methylanilino)-6-phenyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-10-12(17)8-5-9-13(10)18-16-19-15(22)14(20-21-16)11-6-3-2-4-7-11/h2-9H,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHUZQUWAADOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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